molecular formula C12H15N3O3S B2759232 2-methoxy-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 1021074-07-6

2-methoxy-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide

Cat. No.: B2759232
CAS No.: 1021074-07-6
M. Wt: 281.33
InChI Key: OAAPMRLUBOLTLC-UHFFFAOYSA-N
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Description

The compound “2-methoxy-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide” is a derivative of thiazolo[3,2-a]pyrimidine . It has a molecular formula of C17H17N3O3S and a molecular weight of 343.4.


Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidine derivatives involves several steps . The first step is the synthesis of S-alkylated derivatives by the reaction of 6-substituted-2-thiouracils with the appropriate substituted phenacyl halides. Upon treatment of S-alkylated derivatives at different temperatures, intramolecular cyclization to 3-(substituted phenyl)-5H-thiazolo[3,2-a]pyrimidin-5-ones or sulfonation of cyclized products to the corresponding sulfonic acid derivatives occurred. Further, acylation of the 7-NH2 group of 5H-thiazolo[3,2-a]pyrimidin-5-ones afforded amide derivatives, and reduction of the NO2 group of 5H-thiazolo[3,2-a]pyrimidin-5-ones gave amino derivatives .


Molecular Structure Analysis

The molecular structure of this compound is based on the thiazolo[3,2-a]pyrimidine core, which is a structural analog of biogenic purine bases . The compound also contains methoxy, trimethyl, and acetamide functional groups.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include S-alkylation, intramolecular cyclization, sulfonation, acylation, and reduction .

Scientific Research Applications

Synthesis and Biological Activities

Synthesis of Heterocyclic Compounds

Research has been conducted on the synthesis of novel heterocyclic compounds derived from structures similar to the one mentioned. These compounds, such as thiazolopyrimidines, have been synthesized for their potential anti-inflammatory and analgesic properties. For example, the study by Abu‐Hashem, Al-Hussain, and Zaki (2020) discusses the synthesis of novel compounds including N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzodifuran-2-carboxamide, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antimicrobial and Anti-inflammatory Activities

Compounds with structural similarities have been explored for their antimicrobial and anti-inflammatory effects. For instance, Sowmya et al. (2017) synthesized acetamido pyrrolyl oxazoles/thiazoles/imidazoles, which demonstrated promising antibacterial and anti-inflammatory activities (Sowmya et al., 2017).

Anticancer Properties

The design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have been undertaken to find new anticancer agents. Al-Sanea et al. (2020) reported one compound showing appreciable cancer cell growth inhibition against several cancer cell lines (Al-Sanea et al., 2020).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the wide range of biological activities associated with thiazolo[3,2-a]pyrimidines , this compound could be a promising candidate for drug development.

Properties

IUPAC Name

2-methoxy-N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c1-6-10(14-9(16)5-18-4)11(17)15-7(2)8(3)19-12(15)13-6/h5H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAPMRLUBOLTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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